molecular formula C10H10F3NO B13219455 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B13219455
M. Wt: 217.19 g/mol
InChI Key: IMISDLIWWMWDCG-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The trifluoromethoxy group in this compound introduces unique chemical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 3-methylindole with trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(trifluoromethoxy)benzaldehyde
  • 3-Methyl-5-(trifluoromethoxy)cinnamic acid
  • 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene

Uniqueness

3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is unique due to its indole core combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H10F3NO/c1-6-5-14-9-3-2-7(4-8(6)9)15-10(11,12)13/h2-4,6,14H,5H2,1H3

InChI Key

IMISDLIWWMWDCG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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